1,4-Diphenylpiperazine

説明

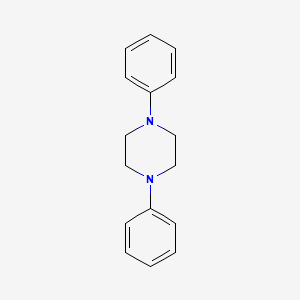

Structure

3D Structure

特性

IUPAC Name |

1,4-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRSOPHIGKISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210196 | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-39-8 | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAG9GJ4S4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Diphenylpiperazine and Its Derivatives

Classical and Established Synthesis Routes for 1,4-Diphenylpiperazine

The traditional methods for synthesizing this compound often involve multi-step procedures that can be limited by the availability of starting materials and the use of expensive catalysts and ligands. researchgate.net

One of the foundational methods for the synthesis of N-arylpiperazines involves the condensation of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov This method, however, often requires elevated temperatures and extended reaction times, sometimes up to 24 hours. nih.gov Another approach involves the cyclization of N-aryl-N'-(2-hydroxyethyl)ethylenediamine derivatives. The synthesis of this compound can also be achieved through the dimerization of 3-aminooxetanes, which proceeds via a [3+3] annulation reaction catalyzed by a cooperative indium/diphenyl phosphate (B84403) system, yielding the piperazine (B1678402) products with excellent diastereoselectivity. rsc.org

Reductive amination is a versatile and widely used method for the synthesis of N,N'-disubstituted piperazines. wm.edu This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. The synthesis of secondary and tertiary amines through the reductive amination of carbonyl compounds is a cornerstone reaction in synthetic chemistry. researchgate.net

For the synthesis of this compound derivatives, this can involve the reaction of piperazine with an appropriate aldehyde or ketone in the presence of a reducing agent. wm.eduresearchgate.net For instance, 1,4-diphenethylpiperazine (B14732994) has been synthesized via the reductive amination of piperazine with phenylacetaldehyde. researchgate.net The reaction is often carried out using sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent. nih.gov This method is also applicable to the synthesis of more complex derivatives, such as those involving the intramolecular reductive amination for the preparation of piperazines. researchgate.netnih.gov

A one-pot, tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones in good yields. nih.gov This approach has been explored with various amino acid methyl esters and transferable acyl groups to establish its scope. nih.gov

| Reactants | Reducing Agent | Product | Reference |

|---|---|---|---|

| Piperazine and Phenylacetaldehyde | NaBH(OAc)₃ | 1,4-Diphenethylpiperazine | researchgate.net |

| N-Diphenylmethylpiperazine and Benzaldehyde | NaBH(OAc)₃ | 1-Benzhydryl-4-benzylpiperazine | researchgate.net |

| 2-(Piperazin-1-yl)ethanamine and N-methyl-4-piperidone | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | nih.gov |

The Buchwald-Hartwig amination has emerged as a powerful and attractive alternative for the synthesis of N-arylpiperazines through the palladium-catalyzed C-N bond formation between aryl halides and amines. nih.gov This methodology has been instrumental in the development of numerous bioactive compounds. nih.gov The reaction is known for its efficiency and has been applied in the synthesis of complex piperazine scaffolds of biological and pharmaceutical interest. nih.gov

This catalytic system allows for the direct synthesis of N-aryl piperazines from aryl halides, and various Pd-ligand systems have been developed for this conversion. researchgate.net The use of palladium nanoparticles has also been explored due to their recyclability and durability. researchgate.net A facile Pd-catalyzed methodology has been reported that provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions, with yields up to 97%. organic-chemistry.orgacs.org This method can even be performed using piperazine as the solvent, offering an eco-friendly and cost-effective approach. nih.govorganic-chemistry.org

The mechanism of the Pd-catalyzed carboamination reactions for piperazine formation is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.gov This is followed by the formation of a Pd(II) amido complex upon reaction with the amine and a base. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium catalyst with various phosphine (B1218219) ligands (e.g., P(2-furyl)₃) | nih.gov |

| Reaction Conditions | Often mild, aerobic, and can be solvent-free | nih.govorganic-chemistry.org |

| Advantages | High yields, efficiency, and applicability to complex molecules | nih.govorganic-chemistry.org |

| Green Chemistry Aspect | Use of piperazine as a solvent and aerobic conditions | nih.govorganic-chemistry.org |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Recent advancements in synthetic chemistry have provided novel and efficient methods for the synthesis of functionalized this compound derivatives, enabling the creation of diverse molecular libraries for drug discovery.

Click chemistry, characterized by rapid, efficient, and selective reactions, has found significant applications in medicinal chemistry. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms stable 1,2,3-triazole rings. nih.gov This methodology has been utilized to synthesize a variety of biologically active compounds, including those with anticancer properties. nih.gov

In the context of diphenylpiperazine derivatives, click chemistry can be employed to introduce triazole moieties, which can act as linkers or pharmacophores. The 1,2,3-triazoles formed are metabolically and chemically stable. nih.gov For instance, a series of 4β-[(4-alkyl)-1,2,3-triazol-1-yl] podophyllotoxin (B1678966) derivatives were synthesized using a click chemistry approach and showed potent anticancer activity. nih.gov This demonstrates the potential of click chemistry to create diverse libraries of diphenylpiperazine derivatives for biological screening.

Diketopiperazines (DKPs), or 2,5-piperazinediones, are cyclic dipeptides that are often formed as byproducts in solid-phase peptide synthesis. umn.edu However, their synthesis can be intentionally targeted as they serve as useful scaffolds in combinatorial chemistry. umn.edu Phase transfer catalysis has been utilized in a one-step synthesis of diketopiperazines. dntb.gov.ua

Targeted Synthesis of Water-Soluble Diphenylpiperazine Analogs

The poor aqueous solubility of this compound often limits its applications in biological systems. To address this, various synthetic strategies have been developed to introduce hydrophilic functional groups into the molecule, thereby enhancing its water solubility. These methods primarily involve the incorporation of charged or polar moieties, such as carboxylates, sulfonates, or polyethylene (B3416737) glycol (PEG) chains.

One approach to increase water solubility is the introduction of carboxyl groups. For instance, the synthesis of 1,4-bis(carboxymethyl)piperazine-1,4-diium bis(dihydrogen phosphate) dihydrate has been reported. nih.govnih.gov In this case, the carboxyl groups are attached to the nitrogen atoms of the piperazine ring, providing sites for salt formation and improving aqueous solubility. The synthesis involves the reaction of 1,4-piperazinediacetic acid with phosphoric acid. nih.gov

Another strategy involves the introduction of sulfonate groups onto the phenyl rings. While specific examples for the direct sulfonation of this compound are not extensively detailed in readily available literature, the general principle of electrophilic aromatic substitution can be applied. Sulfonation of aromatic rings is a well-established transformation that can be achieved using reagents like fuming sulfuric acid.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used technique to enhance the water solubility and pharmacokinetic properties of various molecules. creativepegworks.comnih.gov The synthesis of PEGylated this compound derivatives can be conceptualized through the functionalization of the phenyl rings or the piperazine nitrogens with a reactive handle suitable for PEG conjugation. This could involve, for example, the synthesis of a hydroxy- or amino-substituted this compound, followed by reaction with an activated PEG derivative, such as a PEG-mesylate or PEG-N-hydroxysuccinimide ester. creativepegworks.com

Stereoselective Synthesis of Chiral Diphenylpiperazine Derivatives

The synthesis of chiral this compound derivatives with defined stereochemistry is of great interest due to the often stereospecific nature of biological targets. Several stereoselective methods, including diastereoselective and enantioselective approaches, have been developed to control the spatial arrangement of substituents on the piperazine ring.

A notable diastereoselective method for the synthesis of 1,4-diaryl piperazines involves the cooperative indium- and diphenyl phosphate-catalyzed dimerization of 3-aminooxetanes. rsc.orgrsc.org This [3+3] annulation reaction proceeds with excellent diastereoselectivity, affording highly substituted piperazine products. The reaction is tolerant of a variety of functional groups on the aryl moiety.

| Entry | Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 85 | >20:1 |

| 2 | 4-Methylphenyl | 82 | >20:1 |

| 3 | 4-Methoxyphenyl | 78 | >20:1 |

| 4 | 4-Chlorophenyl | 88 | >20:1 |

| 5 | 2-Thienyl | 75 | >20:1 |

Table 1: Diastereoselective Synthesis of 1,4-Diarylpiperazines via Dimerization of 3-Aminooxetanes. Data compiled from rsc.orgrsc.org.

Chiral auxiliaries provide a powerful tool for the synthesis of optically active compounds. wikipedia.orgsigmaaldrich.com In the context of piperazine synthesis, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For example, the synthesis of chiral 2-substituted piperazines can be achieved starting from α-amino acids, where the inherent chirality of the amino acid directs the formation of the stereocenter in the piperazine ring. researchgate.net

The synthesis of 1,4-disubstituted 2-methylpiperazine (B152721) derivatives has also been explored. nih.gov These syntheses often involve the reaction of 2-methylpiperazine with various electrophiles. While not always focused on stereoselectivity, the presence of the methyl group introduces a chiral center, and separation of enantiomers or diastereomers can be achieved through chiral chromatography or resolution techniques.

Advanced Spectroscopic and Structural Elucidation of 1,4 Diphenylpiperazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1,4-diphenylpiperazine. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, allows for unambiguous assignment of all signals and confirmation of the molecular structure.

¹H NMR Spectroscopic Characterization of Diphenylpiperazine

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The spectrum can be divided into two distinct regions: the aromatic region, corresponding to the phenyl group protons, and the aliphatic region, corresponding to the methylene (B1212753) protons of the piperazine (B1678402) ring.

The piperazine ring protons typically appear as a singlet or a complex multiplet, depending on the rate of the chair-to-chair conformational inversion. In many cases, these protons are chemically equivalent due to rapid conformational exchange at room temperature, resulting in a single peak. For the parent this compound, these protons are observed as a singlet.

The protons on the two phenyl rings give rise to signals in the aromatic region of the spectrum. These protons are split into distinct signals corresponding to the ortho, meta, and para positions relative to the point of attachment to the piperazine nitrogen.

Para-protons (H-p): Typically appear furthest downfield due to deshielding effects.

Ortho-protons (H-o): Also deshielded by the electronegative nitrogen atom.

Meta-protons (H-m): Generally appear at the most upfield position in the aromatic region.

The chemical shifts for protons in substituted phenylpiperazine systems are influenced by the electronic nature of the substituents on the phenyl ring.

| Compound | Piperazine Protons (-CH₂-) | Aromatic Protons | Solvent |

|---|---|---|---|

| This compound | ~3.30 (s, 8H) | ~7.30 (t, 4H, H-m), ~6.95 (d, 4H, H-o), ~6.85 (t, 2H, H-p) | CDCl₃ |

| 1-Phenylpiperazine | ~3.07 (t, 4H), ~2.95 (t, 4H), ~2.44 (s, 1H, NH) | ~7.24 (t, 2H), ~6.89 (d, 2H), ~6.83 (t, 1H) | CDCl₃ chemicalbook.com |

| 1-(4-Chlorophenyl)piperazine | ~3.16 (t, 4H), ~2.92 (t, 4H), ~1.88 (s, 1H, NH) | ~7.29 (d, 2H), ~6.83 (d, 2H) | DMSO researcher.life |

¹³C NMR Spectroscopic Analysis of Diphenylpiperazine Scaffolds

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows signals for the two equivalent methylene carbons of the piperazine ring and the four distinct carbons of the phenyl groups (ipso, ortho, meta, and para).

Piperazine Carbons (-CH₂-): These aliphatic carbons appear in the upfield region of the spectrum.

Ipso-Carbon (C-i): The carbon atom of the phenyl ring directly attached to the nitrogen atom appears significantly downfield.

Ortho- (C-o), Meta- (C-m), and Para- (C-p) Carbons: These aromatic carbons appear in the characteristic downfield region, with their precise chemical shifts determined by the electronic environment.

Substituent effects on the phenyl ring can cause significant shifts in the carbon signals, a principle that is useful for confirming the position of substitution in derivatives. nih.gov The analysis of substituent chemical-shift effects (SCS) in diarylpiperazines can be complex due to the interplay of electronic and steric factors. nih.gov

| Compound | Piperazine Carbons | Aromatic Carbons | Solvent |

|---|---|---|---|

| This compound | ~49.5 | ~151.0 (C-i), ~129.0 (C-m), ~120.0 (C-p), ~116.0 (C-o) | CDCl₃ |

| 1-(4-Chlorophenyl)piperazine | 49.63, 45.95 | 150.94 (C-i), 129.02 (C-m), 122.53 (C-p), 117.14 (C-o) | DMSO scispace.com |

| 1-(2-Nitrophenyl)piperazine | 50.4, 45.9 | 147.9 (C-i), 142.9 (C-NO₂), 133.2, 125.1, 122.9, 118.8 | CDCl₃ |

Advanced NMR Techniques for Structural Confirmation

While 1D NMR spectra provide fundamental data, advanced 2D NMR techniques are often employed for the complete and unambiguous structural elucidation of complex piperazine systems. ipb.ptresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for definitively assigning the signals for the piperazine methylene groups and the protonated carbons of the phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). nih.gov It is particularly useful for confirming the connectivity between the phenyl rings and the piperazine nitrogen by showing a correlation from the ortho-protons of the phenyl ring to the methylene carbons of the piperazine ring.

Dynamic NMR (DNMR): For certain substituted piperazines, the interconversion between different conformations (e.g., chair forms) may be slow on the NMR timescale, leading to the observation of distinct signals for axial and equatorial protons. beilstein-journals.org DNMR studies at variable temperatures can be used to study these dynamic processes and determine the energy barriers for conformational changes. beilstein-journals.org

Vibrational Spectroscopy Studies of this compound

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent parts: the piperazine ring and the phenyl groups. nih.gov

Key characteristic absorption bands include:

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the methylene groups in the piperazine ring.

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings.

C-N Stretching: The stretching vibrations of the aryl-nitrogen and alkyl-nitrogen bonds typically appear in the 1350-1200 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the phenyl C-H bonds are prominent in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2800 | Medium |

| Aromatic C=C Stretch | 1600, 1505, 1450 | Strong-Medium |

| Aliphatic C-H Bend | ~1465 | Medium |

| Aryl C-N Stretch | ~1320 | Strong |

| Alkyl C-N Stretch | ~1230 | Strong |

| Aromatic C-H OOP Bend | ~750, ~690 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is an effective complementary technique to IR spectroscopy for the structural analysis of this compound. scispace.com While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly sensitive to symmetric vibrations and bonds involving non-polar character. nih.gov

The Raman spectrum of this compound typically shows strong signals for:

Phenyl Ring Breathing Mode: A very strong, sharp band around 1000 cm⁻¹ is characteristic of the symmetric stretching and contraction of the entire phenyl ring.

Aromatic C-H Stretching: Similar to IR, these appear above 3000 cm⁻¹.

Piperazine Ring Vibrations: Symmetric vibrations of the piperazine ring skeleton are often more prominent in the Raman spectrum than in the IR.

C-C Stretching: Aromatic C-C stretching vibrations also give rise to strong bands in the 1600-1580 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to perform detailed vibrational assignments for both IR and Raman spectra of piperazine derivatives. scispace.comscispace.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | 1-(4-Chlorophenyl)piperazine scispace.com |

| Aliphatic C-H Stretch | 2954, 2833 | 1-(2-Nitrophenyl)piperazine scispace.com |

| Aromatic Ring Stretch | ~1600 | 1-(4-Chlorophenyl)piperazine scispace.com |

| CH₂ Twist/Wag | ~1320 | 1-(4-Chlorophenyl)piperazine scispace.com |

| Ring Breathing | ~1000 | General Aromatic |

Mass Spectrometry Fragmentation Analysis of Diphenylpiperazine

Under electron ionization, the this compound molecule is expected to form a molecular ion (M•+). The fragmentation of this molecular ion is primarily dictated by the stability of the resulting fragments. Key fragmentation pathways for phenylpiperazines typically involve cleavages within the piperazine ring and the cleavage of the bond between the phenyl group and the nitrogen atom. nih.govresearchgate.net

A primary fragmentation route involves the cleavage of the piperazine ring, leading to the loss of a C2H4N fragment, which would result in a significant peak. nih.gov Another characteristic fragmentation pathway for phenylpiperazines is the formation of ions corresponding to the phenyl portion and fragments of the piperazine ring. For instance, ions with m/z values of 56 (C3H6N+) are indicative of the piperazine ring structure. nih.gov

Based on the analysis of similar compounds, the following table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 238 | [C16H18N2]•+ | Molecular Ion (M•+) |

| 196 | [M - C2H4N]+ | Cleavage within the piperazine ring |

| 119 | [C8H9N]•+ | Cleavage of the piperazine ring with charge retention on the phenyl-containing fragment |

| 104 | [C7H6N]+ | Further fragmentation of the phenyl-containing fragment |

| 77 | [C6H5]+ | Phenyl cation |

| 56 | [C3H6N]+ | Fragment of the piperazine ring |

X-ray Crystallographic Analysis of this compound and its Conformational Features

X-ray crystallography provides definitive information on the solid-state structure of this compound, including the conformation of the piperazine ring and the nature of intermolecular interactions that dictate the crystal packing.

Crystal Structure Determination of this compound

The asymmetric unit contains one molecule of this compound. The crystallographic parameters provide a detailed three-dimensional map of the electron density, allowing for the accurate placement of all non-hydrogen atoms.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H18N2 |

| Formula Weight | 238.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.6980(7) |

| b (Å) | 8.4287(7) |

| c (Å) | 17.6359(15) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1292.94(19) |

| Z | 4 |

Conformational Analysis of the Piperazine Ring in Solid State

In the solid state, the piperazine ring of this compound adopts a chair conformation. nih.gov This is the most stable conformation for a six-membered saturated heterocyclic ring, as it minimizes both angular and torsional strain. The nitrogen and carbon atoms of the piperazine ring deviate from a mean plane, characteristic of the puckered nature of the chair form.

The two phenyl groups are attached to the nitrogen atoms and occupy equatorial positions. This arrangement is sterically favorable as it minimizes non-bonded interactions between the bulky phenyl substituents and the axial hydrogen atoms on the piperazine ring. The specific torsion angles within the piperazine ring are consistent with a classic chair geometry.

Intermolecular Interactions and Crystal Packing in Diphenylpiperazine Systems

The crystal packing of this compound is primarily governed by weak van der Waals forces and potential C-H···π interactions. In the absence of strong hydrogen bond donors or acceptors in the neutral molecule, the crystal lattice is stabilized by a network of these weaker interactions.

Computational and Theoretical Chemistry of 1,4 Diphenylpiperazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Diphenylpiperazine Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure of molecules with high accuracy. dergipark.org.tr These computational techniques are used to determine optimized molecular geometries and to analyze various electronic properties that govern the behavior of 1,4-diphenylpiperazine and its derivatives. nih.govsuperfri.org DFT, particularly with hybrid functionals like B3LYP, is a common method for these calculations, providing a balance between computational cost and accuracy for studying the ground-state electronic properties. dergipark.org.trnih.gov Such studies on phenylpiperazine derivatives help in understanding the relationship between their molecular structure and electronic characteristics. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.govnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, DFT calculations are used to determine the energies of these orbitals. nih.gov The HOMO-LUMO gap helps in predicting the molecule's polarizability, chemical reactivity, and biological activity. nih.gov Studies on related phenylpiperazine structures have shown that modifications to the molecular framework can tune this energy gap, thereby altering the molecule's electronic properties and reactivity.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -0.26751 | Electron-donating ability |

| ELUMO | -0.18094 | Electron-accepting ability |

| Energy Gap (ΔE) | -0.08657 | Chemical reactivity and stability |

Note: The values presented are illustrative based on a representative organic molecule containing similar functional groups and are used to demonstrate the concept of HOMO-LUMO analysis. nih.gov

The distribution of electronic charge within the this compound molecule is fundamental to its interactions with other molecules. Quantum chemical calculations can determine the partial charges on each atom, providing insight into the molecule's polarity. This information is often visualized using a Molecular Electrostatic Potential (MEP) map.

An MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For phenylpiperazine derivatives, MEP analysis reveals that negative potential sites are typically located around electronegative atoms like nitrogen, while positive potentials are found around hydrogen atoms. nih.gov These maps are invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis of Diphenylpiperazine

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility. These simulations can reveal how the piperazine (B1678402) ring and the two phenyl groups move and interact, identifying the most stable and accessible conformations of the molecule. nih.govresearchgate.net By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can understand its dynamic nature, which is essential for predicting how it might bind to a biological target. nih.govnih.gov MD simulations have been used to recreate the opening and closing of related helicase structures upon ATP binding and to identify regions of increased conformational flexibility. nih.govnih.gov

Prediction of Reactivity and Reaction Pathways for this compound

The reactivity of this compound can be predicted using data derived from quantum chemical calculations. Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), chemical softness (S), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. nih.gov A "soft" molecule, indicated by a low chemical hardness value, is generally more reactive. nih.gov The electrophilicity index helps to quantify the ability of the molecule to act as an electrophile in reactions. nih.gov

Furthermore, computational algorithms exist that can predict potential reaction pathways. frontiersin.org These tools use knowledge-based models and machine learning to propose plausible reactions and products based on the structure of the reactants. frontiersin.orgnih.gov For this compound, these methods could be used to predict its behavior in various chemical reactions, aiding in the design of synthetic routes for its derivatives.

In silico Drug-Likeness and Pharmacokinetic Predictions for Diphenylpiperazine Derivatives

In the early stages of drug discovery, in silico methods are used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. nih.gov These predictions help to filter out candidates with undesirable properties, saving time and resources. nih.govresearchgate.net For derivatives of this compound, various computational models are used to assess their potential as drug candidates. researchgate.net

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Pharmacokinetic parameters predicted by in silico tools include aqueous solubility, blood-brain barrier (BBB) permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and interaction with cytochrome P450 enzymes (involved in metabolism). researchgate.netmdpi.com Studies on various piperazine derivatives show that they can be designed to have favorable ADME profiles, including the ability to cross the BBB and exhibit good oral bioavailability. researchgate.net

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Lipinski's Rule for oral bioavailability |

| logP (Lipophilicity) | < 5 | Affects absorption and distribution |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability |

| Hydrogen Bond Acceptors | 2 | Influences solubility and membrane permeability |

| Blood-Brain Barrier (BBB) Permeability | High | Ability to enter the central nervous system researchgate.net |

| Human Intestinal Absorption (%) | > 90% | Prediction of oral absorption mdpi.com |

| Caco-2 Permeability | High | Indicator of drug absorption across the intestinal wall mdpi.com |

| P-glycoprotein Substrate | Yes | Potential for efflux from cells, affecting distribution researchgate.net |

Note: The values are representative of typical predictions for drug-like phenylpiperazine derivatives based on computational models. researchgate.netmdpi.com

Medicinal Chemistry and Biological Applications of 1,4 Diphenylpiperazine Derivatives

Targeted Pharmacological Activities and Underlying Mechanisms of Action

Derivatives of 1,4-diphenylpiperazine have been shown to exhibit a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous analogs, revealing their potential to interact with various biological targets and pathways.

Arylpiperazine derivatives have emerged as a promising class of compounds in cancer research due to their demonstrated cytotoxic effects against various cancer cell lines. preprints.org The anticancer potential of these compounds is often linked to their ability to interact with molecular targets crucial for cancer cell proliferation and survival. preprints.org

One possible mechanism of action is the inhibition of topoisomerases, enzymes that control the topological state of DNA and are vital for cell replication. nih.gov Certain piperazine (B1678402) derivatives are designed to act as topoisomerase poisons, which stabilize the enzyme-DNA complex, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. nih.gov For instance, a series of 1,2-benzothiazine derivatives incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, such as compound BS230 , exhibited potent cytotoxicity against the MCF7 breast adenocarcinoma cell line, even surpassing the efficacy of the standard anticancer drug doxorubicin. nih.gov Molecular docking studies suggested that BS230 can bind to both the DNA-topoisomerase II complex and the minor groove of DNA. nih.gov

Other studies have identified different mechanisms. Novel derivatives of N-(1-(4-(dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) were found to exhibit significant cytotoxic activities against K562 (leukemia), Colo-205 (colon cancer), and MDA-MB 231 (breast cancer) cell lines, with further investigation suggesting that the inhibition of sirtuins could be a possible mechanism of action. nih.gov Similarly, a series of piperazine-linked bergenin (B1666849) derivatives demonstrated the ability to induce apoptosis by regulating the expression of Bax and Bcl-2 proteins. nih.gov

The cytotoxic efficacy of these compounds has been quantified in numerous studies. For example, a series of arylpiperazine derivatives was evaluated against human prostate cancer cell lines, where compound 8 showed the most potent activity against DU145 cells with an IC₅₀ value of 8.25 µM. mdpi.com In a different study, 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives were synthesized, and compounds 4c , 4d , and 4e showed notable anti-tumor activity against HL-60 (promyelocytic leukemia) cells. researchgate.net

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 8 | DU145 (Prostate) | 8.25 | mdpi.com |

| Compound 9 | LNCaP (Prostate) | < 5 | mdpi.com |

| Compound 15 | LNCaP (Prostate) | < 5 | mdpi.com |

| BS130 | MCF7 (Breast) | More cytotoxic than doxorubicin | nih.gov |

| BS230 | MCF7 (Breast) | More cytotoxic than doxorubicin | nih.gov |

| 16b | K562, Colo-205, MDA-MB 231 | 20 - 40 | nih.gov |

| 16d | K562, Colo-205, MDA-MB 231 | 20 - 40 | nih.gov |

| 16i | K562, Colo-205, MDA-MB 231 | 20 - 40 | nih.gov |

| QQ1 | ACHN (Renal) | 1.5 | nih.gov |

Derivatives based on the phenylpiperazine and benzhydrylpiperazine scaffolds have been identified as promising inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov MAO inhibitors are valuable therapeutic candidates for treating neurological conditions like Parkinson's disease and depression. nih.govdergipark.org.tr These enzymes exist in two isoforms, MAO-A and MAO-B, and selective inhibition is often a key goal in drug design. dergipark.org.tr

Several studies have reported the synthesis of this compound derivatives with potent and selective MAO inhibitory activity. In one study, compound 12 was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 80 nM, while compound 7 was the most potent MAO-A inhibitor with an IC₅₀ of 120 nM. nih.gov Another series of 1,4-biphenylpiperazine derivatives yielded compound 20 , which exhibited excellent activity and selectivity for hMAO-B, with an IC₅₀ value of 53 nM and a selectivity index of 1122-fold over MAO-A. nih.gov Kinetic studies revealed that this compound acts as a reversible and mixed competitive inhibitor. nih.gov

In addition to MAO, the dopamine (B1211576) transporter (DAT) is another significant target for diphenylpiperazine derivatives. nih.gov DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. wikipedia.orgmedchemexpress.com Inhibitors of DAT can increase extracellular dopamine levels and are used to treat conditions like ADHD and narcolepsy. wikipedia.org The design of analogs related to GBR 12935 and GBR 12909, which are known dopamine uptake inhibitors, has led to new ligands with high affinity and selectivity for DAT. nih.gov Modifying the piperazine ring in the GBR structure allowed for the retention of high affinity for DAT, with some analogs showing substantially higher selectivity for the dopamine reuptake site over the serotonin (B10506) site. nih.gov

| Compound ID | Target | IC₅₀ | Selectivity | Source |

|---|---|---|---|---|

| Compound 12 | MAO-B | 80 nM | MAO-B selective | nih.gov |

| Compound 7 | MAO-A | 120 nM | MAO-A selective | nih.gov |

| Compound 20 | hMAO-B | 53 nM | 1122-fold over MAO-A | nih.gov |

| Compound 4e | MAO-A | 0.116 µM | MAO-A selective | dergipark.org.tr |

| Compound S5 | MAO-B | 0.203 µM | 19.04-fold over MAO-A | mdpi.com |

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound scaffold has been explored for this purpose, leading to the development of novel hybrid heterocycles with significant antibacterial and antifungal properties. nih.gov The antimicrobial effectiveness is often influenced by the nature of the substituents on the piperazine ring. nih.gov

In one study, new hybrid compounds were developed by linking bis-heterocycles with a this compound core. nih.gov The resulting compounds were evaluated against a panel of clinically relevant bacteria and fungi. Compound 34 was found to completely inhibit Aspergillus terreus, Candida albicans, and Staphylococcus aureus at a Minimum Inhibitory Concentration (MIC) of 5 mg/mL. nih.gov Other compounds, such as 10 and 39 , also showed notable antibacterial effects, particularly against S. aureus, with an MIC of 2.5 mg/mL. nih.gov Another investigation into novel piperazine derivatives found that compound RL-308 showed potent activity against Shigella flexineri, S. aureus, and Methicillin-Resistant S. aureus (MRSA) with MIC values of 2 µg, 4 µg, and 16 µg, respectively. ijcmas.com

The mechanism of antifungal action for some piperazine derivatives involves the inhibition of crucial fungal enzymes. For example, the piperazine propanol (B110389) derivative GSI578 was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall, with an IC₅₀ value of 0.16 µM. nih.gov This inhibition leads to its antifungal activity against pathogenic fungi like C. albicans and Aspergillus fumigatus. nih.gov

| Compound ID | Microorganism | MIC | Source |

|---|---|---|---|

| Compound 10 | Staphylococcus aureus | 2.5 mg/mL | nih.gov |

| Compound 39 | Staphylococcus aureus | 2.5 mg/mL | nih.gov |

| Compound 34 | Aspergillus terreus | 5 mg/mL | nih.gov |

| Compound 34 | Candida albicans | 5 mg/mL | nih.gov |

| Compound 34 | Staphylococcus aureus | 5 mg/mL | nih.gov |

| RL-308 | Shigella flexineri | 2 µg | ijcmas.com |

| RL-308 | Staphylococcus aureus | 4 µg | ijcmas.com |

| RL-308 | MRSA | 16 µg | ijcmas.com |

The piperazine nucleus is a component of various compounds with central nervous system activity, and its derivatives have been investigated as potential new analgesic and anti-inflammatory drugs. nih.gov Studies have utilized various animal models to confirm these effects.

The piperazine derivative LQFM-008 demonstrated both anti-nociceptive and anti-inflammatory properties. nih.gov In the formalin test, which assesses pain in two phases (neurogenic and inflammatory), oral administration of LQFM-008 reduced the licking time in both phases. nih.gov In the hot plate and tail flick tests, the compound increased the latency to thermal stimuli, suggesting a centrally mediated analgesic effect. nih.gov Its anti-inflammatory activity was confirmed in the carrageenan-induced paw edema and pleurisy tests, where it reduced both edema and cell migration. nih.gov Further investigation suggested that the serotonergic pathway is involved in its mechanism of action. nih.gov

Similarly, a series of thiazole-piperazine derivatives was synthesized and evaluated for antinociceptive activity. mdpi.com Several of these compounds significantly increased pain tolerance in the tail-clip and hot-plate tests, indicating central antinociceptive effects. They also reduced pain-related behaviors in the acetic acid-induced writhing test, which points to peripheral activity. mdpi.com Mechanistic studies involving the opioid antagonist naloxone (B1662785) suggested that the opioidergic system is involved in the antinociceptive effects of these compounds. mdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes anticancer drugs from cancer cells. nih.govnih.gov Certain piperazine derivatives have been identified as potent modulators of P-gp, capable of reversing MDR. nih.gov

Novel 1,4-dihydropyridines incorporating a piperazine moiety have been shown to inhibit P-gp-mediated efflux. nih.gov Compounds bearing 3-nitrophenyl and 4-nitrophenyl groups were particularly effective at inhibiting the efflux of rhodamine 123, a P-gp substrate, from resistant MES-SA/DX5 cells. nih.gov These derivatives were also able to selectively reduce the resistance of these cells to doxorubicin. nih.gov

Another study demonstrated that a piperazine derivative, compound 4 , acted as a potent P-gp inhibitor in vitro. nih.gov When co-administered with the anticancer drug paclitaxel (B517696) in rats, this compound significantly enhanced the oral bioavailability of paclitaxel by 2.1-fold, partly by inhibiting intestinal P-gp. nih.gov The diketopiperazine derivative XR9051 was also identified as a potent MDR modulator, fully sensitizing resistant cells to cytotoxic drugs like doxorubicin, etoposide, and vincristine (B1662923) at sub-micromolar concentrations. researchgate.net Its mechanism involves direct interaction with P-gp, inhibiting the binding and efflux of cytotoxic agents. researchgate.net

Structure-Activity Relationship (SAR) Studies in Diphenylpiperazine Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of the this compound scaffold. By systematically modifying the structure and observing the effects on biological activity, researchers can identify key features required for potency and selectivity.

In the context of anticancer activity, SAR analysis of arylpiperazine derivatives revealed that introducing a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial for cytotoxic activity against DU145 prostate cancer cells. mdpi.com For a series of 1,2-benzothiazine derivatives, the presence of a 1-(3,4-dichlorophenyl)piperazine substituent was found to be highly favorable for cytotoxicity against the MCF7 breast cancer cell line. nih.gov

For the modulation of neurological receptors, SAR studies have provided significant insights. In the development of dopamine transporter (DAT) inhibitors, it was found that substituting the piperazine ring with other diamine moieties retained high affinity for DAT. nih.gov However, the bis(p-fluoro) substitution in the (diphenylmethoxy)ethyl fragment, while slightly increasing affinity, reduced the selectivity for the dopamine reuptake site. nih.gov For MAO inhibitors, specific substitutions on the phenyl rings of biphenylpiperazine derivatives were found to be critical for activity and selectivity towards the MAO-B isoform. nih.gov

Regarding antimicrobial activity, SAR studies on benzoic acid derivatives with antifungal properties established that prenylated chains and a carboxyl group are important for activity against M. roreri. mdpi.com For dihydrochalcones, the presence of hydroxyl groups on one of the aromatic rings and a carbonyl group were identified as determinants for antifungal activity. mdpi.com

These SAR studies provide a rational basis for the design of new this compound derivatives with improved therapeutic profiles, guiding the strategic placement of functional groups to enhance desired biological activities while minimizing off-target effects.

Molecular Docking and Receptor Interaction Studies with Diphenylpiperazine Derivatives

Molecular docking and receptor interaction studies are pivotal computational techniques in medicinal chemistry for elucidating the binding mechanisms of ligands with their macromolecular targets. These in silico methods predict the preferred orientation of a molecule when bound to a receptor, the binding affinity, and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound derivatives, these studies have been instrumental in understanding their interactions with a variety of biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.

Interaction with Sigma Receptors

The sigma-1 receptor (S1R) has been a significant target for piperazine-based compounds. Computational studies have been employed to understand the binding modes of these derivatives. For instance, the potent S1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1), which has a high affinity for S1R with a Kᵢ value of 3.2 nM, was analyzed through docking studies. nih.gov These analyses revealed that such ligands adopt a linear arrangement within the S1R binding site, engaging with key hydrophobic pockets. nih.gov The binding poses of these derivatives are often compared with known S1R ligands like haloperidol (B65202) and PD144418 to understand the crucial pharmacophoric elements required for high affinity. nih.gov Molecular dynamics simulations further complement these docking studies by revealing the key amino acid residues that interact with the compounds. nih.gov

Docking Studies with Dopamine Receptors

Phenylpiperazine derivatives are a notable class of dopamine D3 selective ligands. cancer.gov Molecular docking studies on homology models of dopamine D2, D3, and D4 receptors have helped to identify the origins of subtype selectivity. acs.org These computational models, often based on the crystal structure of related G-protein coupled receptors like the β2-adrenergic receptor, have identified specific interactions with highly conserved amino acids such as Asp3.32 and His6.55. acs.org Furthermore, less conserved residues at various positions (2.61, 2.64, 3.28, and 3.29) also play a role in conferring subtype selectivity. acs.org The ability of some N-phenylpiperazine benzamides to selectively bind to the D3 receptor subtype is attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a unique secondary binding site in the D3 receptor. mdpi.com

Interactions with Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents developed for hyperpigmentation disorders. nih.govnih.gov Molecular docking studies of novel this compound-based hybrid heterocycles have been conducted against tyrosinase. nih.gov These studies help to visualize the interaction of the compounds within the binding pocket of the enzyme. nih.gov In other research, nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors. nih.gov For a particularly effective derivative, compound 4l, which contains an indole (B1671886) moiety, docking studies showed that the indole group orients towards the di-copper core of the active site. nih.gov This positioning is stabilized by several pi-pi interactions with the imidazolidine (B613845) rings of histidine residues (His85, His259, and His263) and a hydrogen bond between the indolyl NH group and the backbone carbonyl of Met280. nih.gov

Docking with Cyclooxygenase-2 (COX-2)

Certain phenylpiperazine derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory potential. nih.gov Computational docking studies for compounds like 1-((2,3-dihydrobenzo[b] nih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine (compound 3k) have demonstrated key interactions within the active site of the COX-2 enzyme. nih.gov Such in silico analyses are crucial for understanding the structural basis of COX-2 inhibition and for the design of novel non-ulcerogenic anti-inflammatory candidates. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an established target in cancer chemotherapy. nih.gov Molecular docking has been utilized to explore the binding mechanisms of various inhibitors with human DHFR. While not exclusively focused on this compound, these studies on related heterocyclic compounds provide a framework for understanding inhibitor binding. For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives into the DHFR active site revealed that hydrophobic contacts with residues like Leu22, Phe31, and Pro61 are significant for potent inhibition. nih.gov Such insights are valuable for designing new DHFR inhibitors based on diverse scaffolds, including phenylpiperazine. nih.gov

Table 1: Summary of Molecular Docking Studies of Diphenylpiperazine Derivatives

| Compound/Derivative Class | Target Receptor/Enzyme | Key Findings from Docking Studies | Interacting Residues |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Assumes a linear arrangement in the binding site, engaging with hydrophobic pockets. nih.gov | Not explicitly detailed in the provided text. |

| Phenylpiperazine derivatives | Dopamine D2, D3, D4 Receptors | Interactions with conserved and non-conserved residues confer subtype selectivity. acs.org | Asp3.32, His6.55, and residues at positions 2.61, 2.64, 3.28, 3.29. acs.org |

| Nitrophenylpiperazine derivative (Compound 4l) | Tyrosinase | Indole moiety orients towards the di-copper core, forming pi-pi and hydrogen bond interactions. nih.gov | His85, His259, His263, Met280. nih.gov |

| 1-((2,3-dihydrobenzo[b] nih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine | Cyclooxygenase-2 (COX-2) | Shows key interactions within the active site, indicating potential for selective inhibition. nih.gov | Not explicitly detailed in the provided text. |

| 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives | Dihydrofolate Reductase (DHFR) | Hydrophobic contacts are crucial for potent enzyme inhibition. nih.gov | Leu22, Phe31, Pro61. nih.gov |

Coordination Chemistry of 1,4 Diphenylpiperazine As a Ligand

Design and Synthesis of 1,4-Diphenylpiperazine-Based Ligands

The design of ligands based on the this compound core focuses on introducing specific donor atoms and functional groups to control coordination behavior and resulting properties. The piperazine (B1678402) nucleus itself is a common feature in many biologically active compounds, and substitution on its nitrogen atoms provides versatile binding possibilities with metal ions. rsc.orgresearchgate.net Synthetic strategies often involve modifying the phenyl rings or utilizing the piperazine nitrogens as anchor points for larger, more complex coordinating moieties.

A common approach is the functionalization of the phenyl groups. For instance, new hybrid compounds have been developed by connecting bis-heterocycles to a this compound core, starting from 4,4'-(piperazine-1,4-diyl)-dibenzaldehyde and reacting it further via multicomponent reactions like the Hantzsch and Biginelli reactions. nih.gov This method allows for the introduction of additional coordination sites or functional groups onto the periphery of the core structure.

Another strategy involves building upon the piperazine ring itself. Asymmetrical ligands can be synthesized through the cyclization of bis-chloroethylamine with appropriate amines. chemrxiv.org While this often produces monosubstituted piperazines, these can be further reacted to create disubstituted derivatives, allowing for precise control over the ligand's steric and electronic properties. chemrxiv.org The flexibility of the piperazine ring and the synthetic accessibility of its derivatives make it a "privileged scaffold" for creating ligands tailored for specific applications in coordination chemistry and materials science. rsc.orgchemrxiv.org

Metal Complexation and Coordination Modes of Diphenylpiperazine Derivatives

Ligands derived from this compound exhibit diverse coordination behaviors, acting as linkers or chelating agents to form discrete metal complexes and coordination polymers. monash.edu The two nitrogen atoms of the piperazine ring are the primary coordination sites, but functional groups on the phenyl rings can introduce additional donor atoms (O, S, P, etc.), leading to multidentate ligands.

The coordination of the piperazine nitrogen atoms can lead to various structural motifs. In some coordination polymers, piperazine-derived ligands can coordinate through the nitrogen donors to form high-connectivity networks. nih.gov For example, a long, flexible dipyridyl ligand incorporating piperazine units has been shown to coordinate to Ag(I) ions through both its pyridine (B92270) groups and two of the four piperazine nitrogen donors, resulting in a 2-dimensional network. monash.edunih.gov

The choice of metal ion and counter-anions significantly influences the final structure and coordination geometry. nih.gov Studies on piperazine-derived mannich bases complexed with transition metals like Cu(II), Ni(II), Co(II), and Zn(II) have revealed different geometries based on the metal center. rsc.org For instance, a Cu(II) complex was found to have an octahedral geometry, while a Co(II) complex adopted a tetrahedral geometry. rsc.org Similarly, organic-inorganic hybrid compounds featuring a 1-(4-hydroxyphenyl)piperazine-1,4-diium cation have been synthesized with a tetrachloridocobalt(II) anion, where the cobalt(II) ion exhibits a tetrahedral coordination geometry. researchgate.net

The table below summarizes the observed coordination geometries for some metal complexes involving piperazine derivatives.

| Metal Ion | Ligand Type | Coordination Geometry |

| Cu(II) | Piperazine-derived Mannich base | Octahedral |

| Ni(II) | Piperazine-derived Mannich base | Octahedral |

| Co(II) | Piperazine-derived Mannich base | Tetrahedral |

| Co(II) | 1-(4-hydroxyphenyl)piperazine | Tetrahedral |

| Ag(I) | Dipyridyl-piperazine derivative | Varies (part of a 2D network) |

This table presents examples of coordination geometries found in metal complexes with piperazine-based ligands.

Self-Assembly of Metal-Organic Architectures Utilizing Diphenylpiperazine Scaffolds

The principles of supramolecular chemistry and self-assembly are central to constructing complex, multidimensional structures from molecular building blocks. researchgate.net Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. rsc.orgrsc.org The geometry, connectivity, and flexibility of the organic linker are crucial in dictating the topology and properties of the resulting framework. rsc.orgyoutube.com

Ligands based on the this compound scaffold are promising candidates for building such architectures. The piperazine ring can adopt different conformations (e.g., chair, boat), and the phenyl groups can rotate, giving the ligand a degree of flexibility. Depending on the coordination angle of the nitrogen atoms, it can function as a linear or an angular linker, connecting metal centers to form 1D chains, 2D layers, or 3D frameworks. nih.gov The use of mixed-linker systems, where a piperazine-based ligand is combined with another anionic or neutral linker, offers even greater control over the final structure, allowing for the tuning of pore size, chemical environment, and functionality. rsc.orgrsc.org

For example, long and flexible piperazine-derived dipyridyl ligands have been successfully used to create coordination polymers with Co(II) and Cd(II), yielding structures with metal-to-metal bridging distances of 2.6 nm. monash.edunih.gov In another case, a silver(I) complex with a similar ligand formed a porous 3D network that demonstrated fascinating single-crystal-to-single-crystal rearrangement upon solvent exchange, highlighting the dynamic nature of these frameworks. monash.edunih.gov While the direct use of the parent this compound as a simple linker is less common, its derivatives are highly effective in the rational design of functional metal-organic materials.

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to catalysis, with their activity and selectivity being highly dependent on the ligand environment. mdpi.comepfl.ch The steric and electronic properties of ligands derived from this compound can be tuned to optimize the performance of metal catalysts in both homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. chemanager-online.comyoutube.com Palladium complexes, in particular, are powerful catalysts for a vast range of organic transformations, including C-C bond-forming reactions like the Suzuki-Miyaura coupling. nih.govmdpi.comharvard.edu The efficiency of these catalysts is critically dependent on the supporting ligands, which are often electron-rich phosphines or N-heterocyclic carbenes. nih.govnih.gov

Heterogeneous catalysts exist in a different phase from the reactants, offering significant practical advantages such as easy separation from the reaction mixture and potential for recycling. youtube.commdpi.commit.edu A powerful strategy for creating robust heterogeneous catalysts is to incorporate catalytically active metal complexes into the structure of a solid support, such as a Metal-Organic Framework (MOF). mit.edunih.gov

By using functionalized this compound derivatives as the organic linkers in MOF synthesis, it is possible to create materials with well-defined, isolated active sites. mit.edunih.gov The metal nodes of the MOF can themselves act as Lewis acid catalytic sites, or catalytically active metal nanoparticles can be encapsulated within the MOF pores. nih.govmdpi.com MOFs constructed with such linkers can exhibit high catalytic activity and size-selective catalysis, where the pore dimensions control which substrates can access the active sites. researchgate.net For example, MOFs have been shown to be excellent heterogeneous catalysts for reactions like the cyanosilylation of aldehydes, olefin epoxidation, and the cycloaddition of CO2 with epoxides. researchgate.net Furthermore, MOFs can serve as templates to synthesize highly dispersed metal particles on a carbon matrix, which are stable and effective catalysts for processes like CO2 hydrogenation. mdpi.com

Supramolecular Chemistry Involving 1,4 Diphenylpiperazine Scaffolds

Host-Guest Recognition Phenomena of Diphenylpiperazine Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). While specific examples of 1,4-diphenylpiperazine derivatives acting as hosts or guests are not extensively documented, the structural characteristics of this scaffold suggest its potential utility in such systems.

Derivatives of this compound can be envisioned as components of larger macrocyclic hosts. The phenyl groups can be functionalized to introduce specific recognition sites, such as hydrogen bond donors or acceptors, or moieties capable of engaging in π-π stacking interactions. The piperazine (B1678402) ring itself can act as a rigid spacer element, pre-organizing the binding sites for effective guest recognition.

Conversely, appropriately substituted this compound derivatives could function as guests, binding within the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. The recognition process would be driven by a combination of factors including size and shape complementarity, as well as intermolecular interactions between the phenyl groups of the guest and the interior of the host cavity.

The principles of host-guest recognition are fundamental to the construction of more complex mechanically interlocked molecules such as rotaxanes and catenanes. uh.edunih.govdavuniversity.org In these systems, a "thread" component is encircled by one or more "ring" components. The this compound moiety could be incorporated into either the thread or the ring, with the phenyl groups serving as potential "stations" for the macrocycle to reside on in a molecular shuttle, a type of molecular machine. sciepub.com

Self-Assembly and Self-Organization Principles of Diphenylpiperazine Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The this compound scaffold has been utilized as a core unit for the synthesis of more complex molecules that exhibit specific self-assembly behaviors, particularly in the solid state through crystal engineering.

The self-assembly of organic molecules can lead to the formation of complex and sometimes unexpected structures. soton.ac.uk By understanding and controlling the intermolecular interactions, it is possible to design and synthesize new materials with desired properties based on the this compound scaffold.

Electron Transfer Processes in Supramolecular Systems Featuring Diphenylpiperazine

Photoinduced electron transfer is a fundamental process in many chemical and biological systems, and a key area of research in the development of artificial photosynthetic systems and molecular electronics. mdpi.comelsevierpure.com This process typically involves a donor molecule, which absorbs light and transfers an electron to an acceptor molecule. The efficiency and lifetime of the resulting charge-separated state are highly dependent on the distance and electronic coupling between the donor and acceptor. nih.gov

While there are no direct reports of this compound itself being a primary photoactive component, its rigid structure makes it an excellent candidate for a molecular bridge or spacer in donor-acceptor systems. By functionalizing the phenyl groups with electron-donating or electron-accepting moieties, the this compound core can be used to construct linear or more complex supramolecular assemblies with precise control over the donor-acceptor distance and orientation. nih.govnih.gov

The electronic properties of the this compound bridge itself can also influence the rate of electron transfer. The saturated piperazine ring is expected to act as an electronic insulator, leading to a through-space electron transfer mechanism between the attached donor and acceptor groups. The rate of this process would be highly sensitive to the distance and the nature of the intervening medium.

Furthermore, the formation of charge-transfer complexes, where an electron-rich donor and an electron-deficient acceptor interact in the ground state, is a common phenomenon in supramolecular chemistry. semanticscholar.org It is conceivable that derivatives of this compound could be designed to participate in such charge-transfer interactions, leading to the formation of self-assembled structures with interesting electronic and optical properties. nih.gov

Development of Molecular Devices and Machines Utilizing Diphenylpiperazine Units

A molecular machine is an assembly of a discrete number of molecular components designed to perform a specific function, often involving mechanical-like movements in response to an external stimulus. sciepub.comnih.gov The development of synthetic molecular machines is a major goal of nanoscience and nanotechnology.

As mentioned in the context of host-guest chemistry, the this compound scaffold could be a valuable component in the design of molecular machines such as molecular shuttles, switches, and motors. sciepub.com Its rigidity and well-defined geometry are desirable features for constructing the intricate architectures of these devices.

In a molecular shuttle based on a rotaxane, the this compound unit could be incorporated into the thread, with the phenyl groups acting as recognition sites or "stations" for the macrocyclic ring. By applying an external stimulus, such as a change in pH, light, or redox potential, the affinity of the ring for the different stations could be altered, causing the ring to shuttle back and forth along the thread.

Similarly, the conformational changes in the piperazine ring, or restricted rotation around the N-phenyl bonds, could potentially be exploited in the design of molecular switches or brakes. The incorporation of photochromic or redox-active units onto the this compound scaffold could allow for the reversible control of its shape and properties, leading to the development of light- or electrochemically-driven molecular machines.

The construction of such devices requires a deep understanding of supramolecular principles, including molecular recognition, self-assembly, and the control of intermolecular interactions. The versatile and structurally robust nature of the this compound scaffold makes it a promising platform for the future development of sophisticated molecular machines.

Advanced Materials Science Applications of 1,4 Diphenylpiperazine Containing Systems

Integration into Functional Materials Design

The design of functional materials often involves covalently attaching chromophores to a polymer chain to prevent issues like phase separation and plasticization that can occur in guest-host systems. The diphenylpiperazine moiety, particularly when appropriately substituted, can act as a potent chromophore. Its incorporation into polymer backbones, such as poly(methyl methacrylate) (PMMA), allows for the fine-tuning of the material's optical and structural properties.

Research into methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains demonstrates the potential of these systems. The piperazine (B1678402) ring acts as an electron-rich, electron-donating moiety, and its substitution allows for the creation of materials with specific energy band gaps. nih.gov By chemically modifying the linker between the diphenylpiperazine unit and the main polymer chain, properties such as the refractive index and absorption spectrum can be precisely controlled. These polymers have been identified as excellent candidates for future use in miniaturized optoelectronic systems, including photovoltaic devices and field-effect transistors. nih.gov

The strategic design of these materials is highlighted by comparing polymers where the chromophore's distance from the main chain is varied. For instance, introducing an ethylene (B1197577) group as a spacer can lead to a hypsochromic (blue) shift in the absorption spectrum and a lower refractive index. nih.gov This level of control is crucial for designing components for optical and electronic devices.

Below is a table summarizing the properties of different methacrylic copolymers containing the 1-(4-nitrophenyl)piperazine moiety, illustrating the impact of structural design on material characteristics. nih.gov

| Polymer Designation | Chromophore Structure | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Glass Transition Temp. (Tg) | Optical Energy Band Gap (Eg) |

|---|---|---|---|---|---|

| OK1 | Directly attached to methacrylate (B99206) | 33 kDa | 1.60 | 109 °C | 2.81 eV |

| OK2 | Attached via ethylene linker | 32 kDa | 1.70 | 148 °C | 2.73 eV |

| OK3 | Attached via ethylene linker (lower concentration) | 35 kDa | 1.85 | 112 °C | 2.78 eV |

Photoresponsive and Switchable Materials Incorporating Diphenylpiperazine

Photoresponsive polymers are materials that change their properties upon exposure to light. specificpolymers.com This response is typically driven by a chromophore within the polymer structure that undergoes a transformation, such as isomerization or an electronic transition. specificpolymers.com While classic photoresponsive systems often rely on moieties like azobenzene, the incorporation of other chromophores can lead to materials with different functionalities, such as those suitable for electrochromic devices. nih.govresearchgate.net

Furthermore, the electrochemical properties of these materials indicate their potential for use in switchable devices. Cyclic voltammetry studies of a methacrylic polymer with a 1-(4-nitrophenyl)piperazine unit attached via an ethylene linker (Polymer OK2) revealed evident redox activity. nih.gov This electrical switchability, combined with its optical properties, makes it a candidate for electrochromic materials, where an applied voltage can alter the material's light absorption.

The following table details the key optical and electrical properties of a representative diphenylpiperazine-containing polymer. nih.gov

| Property | Value for Polymer OK2 | Significance | Category |

|---|---|---|---|

| Optical Energy Band Gap (Eg) | 2.73 eV | Suitable for optoelectronic applications like photovoltaics. | Optical |

| Refractive Index (at 632.8 nm) | 1.619 | Important for designing optical components. | Optical |

| Redox Activity | Evident redox response | Indicates potential for use in switchable electrochromic devices. | Electrical |

| Cathodic Peak | ~ -1.0 V/AgAgCl (irreversible) | Characterizes the electrochemical reduction behavior. | Electrical |

Crosslinking and Polymerization Applications of Diphenylpiperazine

The incorporation of functional units like diphenylpiperazine into materials is achieved through polymerization. mdpi.com Crosslinking is a process that links polymer chains together, forming a three-dimensional network that can enhance mechanical strength, thermal stability, and chemical resistance. polysciences.comebeammachine.com While the diphenylpiperazine moiety itself is not typically used as a primary crosslinking agent, its derivatives can be synthesized as monomers and polymerized to form functional linear or branched polymers. nih.gov

The synthesis of methacrylic polymers containing 1-(4-nitrophenyl)piperazine side chains is a clear example of this application. In this process, a monomer, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate, is copolymerized with a standard monomer like methyl methacrylate (MMA). nih.gov This allows for the creation of a polymer with a controlled concentration of the functional piperazine unit along the polymer backbone. By adjusting the molar ratio of the monomers during synthesis, the properties of the resulting material can be tailored. For example, a lower concentration of the arylpiperazinyl moiety can be used to modify the glass transition temperature and optical properties. nih.gov

This polymerization strategy provides a robust method for creating advanced materials where the functional diphenylpiperazine unit is covalently integrated, ensuring the long-term stability and performance of the material in its intended application. nih.gov

Reaction Mechanisms and Organic Transformations of 1,4 Diphenylpiperazine

Mechanistic Pathways in the Synthesis of 1,4-Diphenylpiperazine

The synthesis of this compound, a symmetrical molecule, primarily involves the formation of two carbon-nitrogen bonds between the piperazine (B1678402) core and two phenyl groups. The most common strategies are transition-metal-catalyzed cross-coupling reactions and classical nucleophilic substitutions.

One of the most efficient methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile route to form C-N bonds. The mechanistic cycle is generally understood to proceed through several key steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to an aryl halide (e.g., bromobenzene or iodobenzene), forming a Pd(II) intermediate.

Deprotonation/Ligand Exchange : The nitrogen atom of piperazine coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

Reductive Elimination : The phenyl group and the piperazine nitrogen are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. To form the 1,4-disubstituted product, this process occurs at both nitrogen atoms of the piperazine ring.

Another pathway involves the Ullmann condensation , which is a copper-catalyzed N-arylation. This reaction typically requires harsher conditions, such as high temperatures, compared to palladium-catalyzed methods. The mechanism is thought to involve the formation of a copper(I) amide from piperazine, which then reacts with the aryl halide.